1-Octadecanamine, N,N-dipropyl-
Overview
Description
1-Octadecanamine, N,N-dipropyl- is an organic compound with the molecular formula C24H51N. It belongs to the class of organic compounds known as amines, specifically primary aliphatic amines. This compound is characterized by a long hydrocarbon chain with an amine group attached to the terminal carbon atom, making it a fatty amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecanamine, N,N-dipropyl- can be synthesized through the reaction of 1-octadecanamine with propyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-Octadecanamine, N,N-dipropyl- involves the use of large-scale reactors where 1-octadecanamine is reacted with propyl halides in the presence of a base. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecanamine, N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amine oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides or other electrophiles in the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Formation of nitro compounds or amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1-Octadecanamine, N,N-dipropyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a surfactant in pharmaceutical formulations.
Industry: Utilized as an emulsifier, corrosion inhibitor, and antistatic agent in various industrial applications.
Mechanism of Action
The mechanism of action of 1-Octadecanamine, N,N-dipropyl- involves its interaction with biological membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The amine group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. These interactions can modulate cellular processes and biochemical pathways.
Comparison with Similar Compounds
1-Octadecanamine: A primary aliphatic amine with a similar structure but without the dipropyl substitution.
N,N-Dimethyl-1-octadecanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Stearylamine: Another primary aliphatic amine with an 18-carbon chain.
Uniqueness: 1-Octadecanamine, N,N-dipropyl- is unique due to the presence of two propyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and modifies its reactivity compared to other similar compounds.
Properties
IUPAC Name |
N,N-dipropyloctadecan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-25(22-5-2)23-6-3/h4-24H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNNXAYKKKFNMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCC)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559734 | |
Record name | N,N-Dipropyloctadecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94344-37-3 | |
Record name | N,N-Dipropyloctadecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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